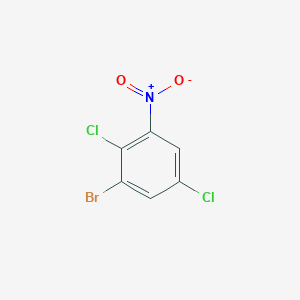

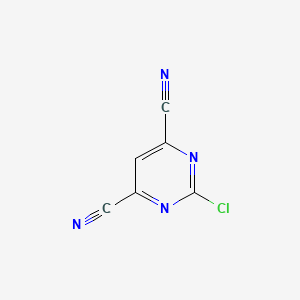

2-Chloropyrimidine-4,6-dicarbonitrile

説明

Spectroscopic and Molecular Docking Study

The first paper presents a spectroscopic investigation of a chemotherapeutic agent related to 2-Chloropyrimidine-4,6-dicarbonitrile. The study uses FT-IR and FT-Raman techniques to analyze the vibrational spectral properties. The equilibrium geometry and vibrational wave numbers were computed using the density functional B3LYP method. The molecule's stability, arising from hyperconjugative interactions and charge delocalization, was analyzed using NBO analysis. The study also predicts the nonlinear optical behavior of the compound and discusses the molecular electrostatic potential (MEP), indicating the charge distribution across the molecule. Molecular docking results suggest potential inhibitory activity against GPb, indicating possible anti-diabetic properties .

Chemical Transformations and Mechanisms

The second paper investigates the reactions of a pyridine derivative with primary and secondary amines, leading to the formation of guanidines and pyrido[2,3-d]pyrimidines. The study provides a detailed account of the yields and discusses tentative mechanisms for these transformations. The structure and origins of side products are also explored, contributing to the understanding of the reactivity of pyrimidine derivatives .

Three-Component Synthesis

In the third paper, a three-component condensation method is described for synthesizing new triazolopyrimidine and cyanoaminopyrimidine derivatives. The method involves aromatic aldehydes, ethyl cyanoacetate, and diamino compounds in alkaline ethanol. Characterization of the new compounds was performed using various spectroscopic and analytical techniques, demonstrating the versatility of pyrimidine chemistry .

Reactivity of Diaminopyrimidine

The fourth paper discusses the conversion of dihydroxy methylpyridinecarbonitrile into various diaminopyrimidine derivatives. The reactivity of these compounds with benzene-sulfonyl chloride is explored, and the structure of the resulting tris-sulfonyl derivative is confirmed by X-ray analysis. This study provides insight into the functionalization of pyrimidine rings .

Synthesis and Alkylation Reactions

The fifth paper describes the synthesis of a tetrahydropyrimidine derivative and its subsequent reactions with alkylants. The formation of thienopyrimidines and the substitution of methylsulfanyl groups by N-nucleophiles are detailed, expanding the scope of pyrimidine chemistry .

Route to Trichloropyrimidine

The sixth paper outlines a synthetic route to 4,5,6-trichloropyrimidine-2-carbonitrile, starting from a dichloro methylthio pyrimidine. The multi-step process involves nucleophilic displacement, oxidation, and chlorination, culminating in the conversion to the trichloropyrimidine derivative. This study demonstrates the complexity of pyrimidine synthesis .

Syntheses and Reactions of Deazapurines

The seventh paper focuses on the synthesis of pyrrolopyrimidine derivatives and their alkylation reactions. The formation of a new ring system is reported, showcasing the potential for creating novel pyrimidine-based structures .

X-ray Structural Determination

Finally, the eighth paper presents an X-ray structural determination of two isomorphous pyrimidines. The study reveals the planar nature of the pyrimidine ring and the partial double-bond character of the ring bonds. The distribution of substituents and the role of hydrogen bonding in the crystal structure are discussed, providing a foundational understanding of pyrimidine molecular structure .

科学的研究の応用

Synthesis of Complex Chemical Structures

2-Chloropyrimidine-4,6-dicarbonitrile is utilized as a versatile building block in the synthesis of various complex chemical structures. For instance, it enables the synthesis of 1H-pyrrolo[2,3-b]pyridine, thieno[2,3-b]pyridine, and pyrido[2′,3′:5,4]pyrrolo[2,3-b]pyrimidine systems. These compounds have been explored for their potential as antibacterial agents (Abdel-Mohsen & Geies, 2009).

Development of Antimicrobial Agents

Several studies have demonstrated the effectiveness of compounds synthesized using 2-Chloropyrimidine-4,6-dicarbonitrile in antibacterial activities. Novel heterocyclic compounds containing pyrimido-pyrimidine moiety, synthesized from derivatives of 2-Chloropyrimidine-4,6-dicarbonitrile, have shown significant antibacterial activity (Waghmare et al., 2012).

Spectroscopic and Structural Studies

2-Chloropyrimidine-4,6-dicarbonitrile derivatives have been extensively studied using spectroscopic techniques. These studies help in understanding the molecular structure and electronic properties of these compounds, which is crucial for their application in various scientific fields (Gupta et al., 2006).

Investigation in Neuroprotective Properties

Some derivatives of 2-Chloropyrimidine-4,6-dicarbonitrile have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. These studies focus on the synthesis and pharmacological analysis of compounds that could potentially act as inhibitors for enzymes linked to Alzheimer's and other neuronal vascular diseases (Samadi et al., 2010).

Fluorescence Studies

Compounds derived from 2-Chloropyrimidine-4,6-dicarbonitrile have been shown to exhibit solid-state fluorescence. This characteristic is significant for applications in material science, particularly in the development of fluorescent materials and sensors (Ershov et al., 2017).

Electrochemical Studies

Electrochemical studies of halogenated pyrimidines, including derivatives of 2-Chloropyrimidine-4,6-dicarbonitrile, provide insights into their reduction mechanisms. This research is vital for understanding the electrochemical properties of these compounds, which has implications in various chemical processes (Ji et al., 2001).

Safety And Hazards

将来の方向性

Research on pyrimidines, including 2-Chloropyrimidine-4,6-dicarbonitrile, is ongoing. Future directions could include the development of new pyrimidines as anti-inflammatory agents . Additionally, the introduction of hydrophobic groups or a cationic side chain to the pyrimidine ring could enhance binding affinity with certain receptor sites .

特性

IUPAC Name |

2-chloropyrimidine-4,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClN4/c7-6-10-4(2-8)1-5(3-9)11-6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTARKWYEZUTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1C#N)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289634 | |

| Record name | 2-chloropyrimidine-4,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropyrimidine-4,6-dicarbonitrile | |

CAS RN |

29872-58-0 | |

| Record name | NSC62499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloropyrimidine-4,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride](/img/structure/B3032536.png)

![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)

![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)